1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a chloromethoxy group
Preparation Methods
The synthesis of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the chloromethylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties imparted by the fluorine atoms.
Biological Studies: Researchers explore its potential as a precursor for bioactive molecules, investigating its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene in various applications depends on its chemical reactivity. In organic synthesis, its reactivity is primarily driven by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the benzene ring and the chloromethoxy group. This makes it a versatile intermediate for nucleophilic substitution and other reactions .
Comparison with Similar Compounds
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(Methoxymethoxy)-2,3,4,5,6-pentafluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, affecting its reactivity and applications.
1-(Chloromethoxy)-benzene: Contains fewer fluorine atoms, resulting in different electronic properties and reactivity profiles.
The uniqueness of this compound lies in the combination of the electron-withdrawing fluorine atoms and the reactive chloromethoxy group, which together enhance its utility in various chemical transformations and applications.
Properties
Molecular Formula |
C7H2ClF5O |
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Molecular Weight |
232.53 g/mol |
IUPAC Name |
1-(chloromethoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C7H2ClF5O/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
InChI Key |
VULSKFUWSJBFTN-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Origin of Product |
United States |
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